molecular formula C11H15NO2 B13844296 (4-Isobutoxybenzyl)urea

(4-Isobutoxybenzyl)urea

Cat. No.: B13844296
M. Wt: 193.24 g/mol
InChI Key: WRUADNPYZJXUNN-GHXNOFRVSA-N
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Description

(4-Isobutoxybenzyl)urea is an organic compound with the molecular formula C12H18N2O2 It is a derivative of urea, where the hydrogen atoms of the urea are replaced by a 4-isobutoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutoxybenzyl)urea typically involves the reaction of 4-isobutoxybenzylamine with an isocyanate or carbamoyl chloride. One common method is the reaction of 4-isobutoxybenzylamine with 1,1’-carbonyldiimidazole (CDI) in acetonitrile, which produces the urea derivative . This reaction is carried out under mild conditions and does not require a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Isobutoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the isobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(4-Isobutoxybenzyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isobutoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutoxy group provides steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(NZ)-N-[[4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-9(2)8-14-11-5-3-10(4-6-11)7-12-13/h3-7,9,13H,8H2,1-2H3/b12-7-

InChI Key

WRUADNPYZJXUNN-GHXNOFRVSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NO

Origin of Product

United States

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